molecular formula C9H8BrN3O B11735675 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11735675
M. Wt: 254.08 g/mol
InChI Key: BVXDCQGWQLDANF-UHFFFAOYSA-N
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Description

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromobenzyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-bromobenzyl bromide with appropriate precursors under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of benzyl positions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and reducing agents like diethylzinc for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields brominated derivatives, while reduction can yield dehalogenated products .

Scientific Research Applications

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both the bromobenzyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13)

InChI Key

BVXDCQGWQLDANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NOC(=N2)N

Origin of Product

United States

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